tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a piperazine derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano and pyridinyl groups can participate in binding interactions with enzymes or receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[3-cyano-6-(propan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)18-15(13-21)6-7-17(23-18)16-5-4-8-22-14-16/h4-8,14H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJIBVEOBFOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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